1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587684
InChI: InChI=1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
SMILES: C1C(CN1C2=NC=C(C=C2)Br)C(=O)O
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13587684

Molecular Formula: C9H9BrN2O2

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid -

Specification

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
IUPAC Name 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
Standard InChI Key CFTGVWBPOFXJLT-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=C(C=C2)Br)C(=O)O
Canonical SMILES C1C(CN1C2=NC=C(C=C2)Br)C(=O)O

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

The compound’s IUPAC name, 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid, reflects its core structure: a pyridine ring substituted with a bromine atom at the 5-position and an azetidine ring (a four-membered saturated heterocycle) at the 2-position, with a carboxylic acid group at the 3-position of the azetidine . Key identifiers include:

PropertyValueSource
Molecular FormulaC9H9BrN2O2\text{C}_9\text{H}_9\text{BrN}_2\text{O}_2
Molecular Weight257.08 g/mol
CAS Number1420867-93-1
SMILESC1C(CN1C2=NC=C(C=C2)Br)C(=O)O
InChIKeyCFTGVWBPOFXJLT-UHFFFAOYSA-N

The azetidine ring introduces conformational rigidity, while the pyridine moiety enhances hydrogen-bonding and π-π stacking interactions with biological targets . The bromine atom serves as a handle for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce aryl or amine groups.

Spectroscopic and Computational Data

Predicted physicochemical properties include a density of 1.738±0.06g/cm31.738 \pm 0.06 \, \text{g/cm}^3 and a boiling point of 439.3±45.0C439.3 \pm 45.0^\circ \text{C} . The pKa of the carboxylic acid group is estimated at 3.38±0.203.38 \pm 0.20, indicating moderate acidity . These values, derived from computational models, suggest solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step process involving:

  • Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives or ring-opening of epoxides to construct the azetidine core .

  • Pyridine Functionalization: Bromination at the 5-position of 2-aminopyridine followed by coupling to the azetidine ring via nucleophilic substitution or metal-catalyzed cross-coupling .

  • Carboxylic Acid Introduction: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile at the azetidine’s 3-position .

Optimization efforts focus on improving yield and purity, with reported yields exceeding 70% in scaled-up protocols . Chromatographic purification and recrystallization from ethanol/water mixtures are standard for achieving >98% purity .

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to enhance reaction control and reduce byproducts . Key challenges include managing exothermic reactions during bromination and ensuring stereochemical purity of the azetidine ring.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s dual functionality (bromine and carboxylic acid) enables its use in synthesizing kinase inhibitors, protease inhibitors, and G protein-coupled receptor (GPCR) modulators . For example:

  • Kinase Inhibitors: The pyridine ring interacts with ATP-binding pockets, while the azetidine-carboxylic acid improves solubility and metabolic stability.

  • Anticancer Agents: Bromine substitution facilitates the introduction of targeting groups via palladium-catalyzed couplings .

Case Studies

  • PDE10A Inhibitors: Derivatives of this compound have shown nanomolar activity against phosphodiesterase 10A, a target for neurological disorders .

  • Antiviral Candidates: Functionalization with triazole groups has yielded compounds with inhibitory activity against viral proteases .

Physico-Chemical Properties and Stability

PropertyValue/PredictionSource
Density1.738±0.06g/cm31.738 \pm 0.06 \, \text{g/cm}^3
Boiling Point439.3±45.0C439.3 \pm 45.0^\circ \text{C}
Melting PointNot reported
SolubilitySoluble in DMSO, DMF; sparingly in water
StabilityStable under inert atmosphere; sensitive to prolonged light exposure

The carboxylic acid group necessitates storage at 2–8°C under anhydrous conditions to prevent decarboxylation .

Recent Developments and Future Directions

As of 2024, research prioritizes:

  • Green Synthesis: Catalytic methods using recyclable palladium nanoparticles to reduce heavy metal waste .

  • PROTACs Development: Incorporation into proteolysis-targeting chimeras for targeted protein degradation .

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